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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone
CAS No.: 53012-41-2
Cat. No.: B134477
Get Quote
. J

Technical Guide: 1-(2,6-
Dimethylphenoxy)acetone

Core Intermediate for Class IB Antiarrhythmic Synthesis

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53004-02-5) serves as the lynchpin intermediate in
the synthesis of Mexiletine, a voltage-gated sodium channel blocker used to treat ventricular
arrhythmias and neuropathic pain. Structurally, it represents a sterically congested ether, where
the 2,6-dimethyl substitution pattern on the phenyl ring dictates both its chemical stability and
its unique reactivity profile during synthesis.

This guide provides a comprehensive technical analysis of the molecule, focusing on its
synthesis via Williamson etherification, its critical downstream conversion via reductive
amination, and the specific handling protocols required for its precursors.

Molecular Architecture & Properties
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The molecule consists of a 2,6-xylyl moiety linked to an acetone backbone via an ether bridge.
The presence of methyl groups at the ortho positions (2,[1]6) provides significant steric bulk
around the ether oxygen.

Structural Implications|[2]

 Steric Shielding: The ortho-methyl groups protect the ether linkage from metabolic cleavage
in downstream applications (increasing the half-life of Mexiletine).

o Regioselectivity Control: During synthesis, these methyl groups effectively block the ortho
positions from electrophilic attack, reducing C-alkylation byproducts that are common in
phenol alkylations.

hvsicochemical bl

Property Data Note
1-(2,6-
IUPAC Name Dimethylphenoxy)propan-2-
one
CAS Number 53004-02-5
Molecular Formula C11H1402
Molecular Weight 178.23 g/mol
Pale yellow oil / Low-melting Tends to crystallize upon high

Physical State ] o i
solid purity isolation.

. ) Requires high vacuum for
Boiling Point ~120-125 °C @ 2 mmHg o
distillation.

B Soluble in EtOH, Acetone, ]
Solubility DCM Poorly soluble in water.

Synthetic Pathway: Williamson Ether Synthesis

The primary route to 1-(2,6-dimethylphenoxy)acetone is the Williamson Ether Synthesis,
reacting 2,6-dimethylphenol (2,6-xylenol) with chloroacetone.
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Reaction Mechanism & Protocol

Unlike simple phenols, 2,6-dimethylphenol is less acidic (pKa ~10.6) due to the electron-
donating inductive effect (+I) of the methyl groups. However, the steric hindrance actually aids
the reaction purity by preventing ortho-C-alkylation.

Reagents & Conditions
» Nucleophile: 2,6-Dimethylphenol[2][3]

Electrophile: Chloroacetone (Warning: Lachrymator)

Base: Potassium Carbonate (K2COs) or Sodium Methoxide (NaOMe)

Solvent: Acetone (reflux) or Acetonitrile (for higher T)

Catalyst: Potassium lodide (KI) - Optional Finkelstein condition to accelerate reaction.

Step-by-Step Protocol

e Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping
funnel, suspend 1.0 eq of 2,6-dimethylphenol and 1.2 eq of anhydrous K2COs in acetone.

o Activation: Stir at room temperature for 30 minutes to facilitate phenoxide formation.

o Addition: Add 1.1 eq of Chloroacetone dropwise. Critical: Exothermic reaction. Control
temperature <40°C during addition to prevent chloroacetone polymerization.

o Reflux: Heat to reflux (56°C) for 6—8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

» Workup: Filter off inorganic salts (KCI/K2COs). Concentrate the filtrate under reduced
pressure.

 Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol),
then water. Dry over MgSOa4 and distill under vacuum.

Synthesis Workflow Diagram
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Figure 1: Williamson ether synthesis workflow for the production of the ketone intermediate.

Downstream Application: Mexiletine Synthesis

The defining application of this ketone is its conversion to the primary amine, Mexiletine, via
Reductive Amination. This step introduces the chiral center (though often synthesized as a
racemate).

Reaction Logic

The ketone carbonyl is converted to an imine (or oxime), which is subsequently reduced to the
amine.[4]

» Route A (Catalytic): Reaction with hydroxylamine to form the oxime, followed by
hydrogenation (Raney Ni or Pd/C).

» Route B (Hydride): Direct reductive amination using Ammonium Acetate and Sodium
Cyanoborohydride (NaCNBHs3).

Critical Process Parameters (CPP)

e Imine Stability: The sterics of the 2,6-dimethyl group can retard imine formation. Dehydrating
conditions (molecular sieves or Dean-Stark) are often required.

o Over-Alkylation: To prevent the formation of secondary amines (dimerization), a large excess
of the ammonia source is required.

Mechanism Diagram
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Figure 2: Reductive amination pathway converting the ketone intermediate to the API
Mexiletine.[4]

Analytical Characterization

Verification of the structure (CAS 53004-02-5) relies on identifying the specific ether linkage
and the intact ketone moiety.
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Method Diagnostic Signal Interpretation
IR Spectroscopy 1715-1725 cm™! Strong C=0 stretch (Ketone).

C-O-C asymmetric stretch
IR Spectroscopy 1200-1250 cm~1 (Ether)

er).

Two methyl groups on the
1H NMR (CDCls) 0 2.30 (s, 6H) e ri

aromatic ring.

Methyl group of the acetone
1H NMR (CDCls) 0 2.35 (s, 3H) -

moiety.

Methylene (-CHz-) bridge
1H NMR (CDCls) 0 4.40 (s, 2H)

between O and C=0.

Aromatic protons (2,6-
1H NMR (CDCIs) 0 6.9-7.1 (m, 3H)

substitution pattern).

Safety & Handling Protocols
Chloroacetone Hazards

Chloroacetone is a potent lachrymator (tear gas) and must be handled with extreme caution.[5]
o Engineering Controls: All transfers must occur within a certified fume hood.

» Neutralization: Spills should be neutralized with a dilute ammonia solution to convert the
alkyl halide to an amine/alcohol, reducing volatility.

Impurity Management

o Unreacted Phenol: 2,6-Dimethylphenol has a distinct odor and can be difficult to remove by
distillation alone due to sublimation. A rigorous caustic wash (NaOH) during workup is
mandatory to convert the phenol to the water-soluble phenoxide.

o Self-Condensation: Under highly basic conditions, the ketone product can undergo aldol
condensation with itself. Maintain strict stoichiometry of the base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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